4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one
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Overview
Description
4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that it works by modulating the activity of various neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. It has also been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in various animal models. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to reduce the levels of stress hormones such as cortisol and corticosterone.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one in lab experiments is its wide range of pharmacological activities. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects, which makes it a valuable tool for studying various neurological disorders. However, one of the major limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the study of 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one. One of the major areas of research is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of this compound on various physiological and biochemical parameters in animal models. Finally, the development of new methods for the synthesis and purification of this compound is also an important area of research.
Conclusion:
In conclusion, this compound is a valuable tool for studying various neurological disorders. Its wide range of pharmacological activities and potential therapeutic applications make it a promising compound for future research. However, its potential toxicity and limitations in lab experiments require careful handling and further investigation.
Synthesis Methods
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one has been extensively studied for its potential applications in various scientific research fields. It has been found to possess a wide range of pharmacological activities such as antipsychotic, anxiolytic, and antidepressant effects. It has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as schizophrenia, anxiety, and depression.
properties
IUPAC Name |
4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-3-2-10(13)6-9(11)7-15-5-4-14-12(16)8-15/h2-3,6H,4-5,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIZALTPIJBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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